N-{pyrazolo[1,5-a]pyrimidin-6-yl}prop-2-enamide
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Overview
Description
N-{pyrazolo[1,5-a]pyrimidin-6-yl}prop-2-enamide is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines. These compounds are known for their rigid, planar structures that contain both pyrazole and pyrimidine rings . This unique structure makes them valuable in various fields, including medicinal chemistry and material science .
Preparation Methods
The synthesis of N-{pyrazolo[1,5-a]pyrimidin-6-yl}prop-2-enamide typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization . The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as dimethylamino . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
N-{pyrazolo[1,5-a]pyrimidin-6-yl}prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines .
Scientific Research Applications
N-{pyrazolo[1,5-a]pyrimidin-6-yl}prop-2-enamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{pyrazolo[1,5-a]pyrimidin-6-yl}prop-2-enamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as the suppression of tumor cell growth .
Comparison with Similar Compounds
N-{pyrazolo[1,5-a]pyrimidin-6-yl}prop-2-enamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
These compounds share similar structural motifs but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity . The unique combination of pyrazole and pyrimidine rings in this compound provides it with distinct properties that make it valuable for specific applications .
Properties
IUPAC Name |
N-pyrazolo[1,5-a]pyrimidin-6-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c1-2-9(14)12-7-5-10-8-3-4-11-13(8)6-7/h2-6H,1H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCTVTHSALXCIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CN2C(=CC=N2)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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